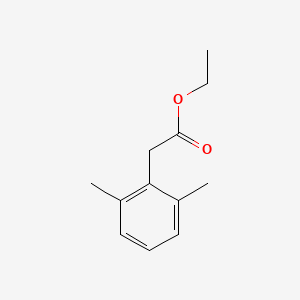
Ethyl 2-(2,6-dimethylphenyl)acetate
Cat. No. B7993550
M. Wt: 192.25 g/mol
InChI Key: DYSITMINDVYNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507688B2
Procedure details


A 25 ml three-neck flask with magnetic stirrer, reflux condenser and dropping funnel is initially charged with 20 ml of tetrahydrofuran (THF) which has been dried over molecular sieve. The THF is heated to 50° C. while passing argon through for a few minutes, and then cooled again to room temperature. Still under argon, the following are now added: 17.2 mg [0.03 mmol=0.3 mol %] of bis(dibenzylideneacetone)palladium, 27.4 mg of P(o-tolyl)3 (tri-o-tolylphosphine) [0.09 mmol], 2.91 g of potassium fluoride (dried over P2O5 at 140° C.), 272 mg [1 mmol=10 mol %] of benzyltriethylammonium bromide, 1.5 g [10 mmol] of 2,6-dimethylphenylboronic acid and 2.56 g [15 mmol] of ethyl bromoacetate. This mixture is stirred under reflux in a gentle argon stream for 24 hours. Then it is filtered through a little Celite, and the filtercake is washed three times with 20 ml each time of ethyl acetate. The combined filtrates are extracted by shaking with 20 ml of 1 N hydrochloric acid. The aqueous phase is re-extracted twice with 20 ml of ethyl acetate each time. The combined organic phases are then washed with 20 ml of saturated aqueous NaCl solution, dried and concentrated. This gives 2.16 g of an oil which, according to GC-MS, as well as 8.9 area % of m-xylene, contains 72.9 area % of ethyl 2,6-dimethylphenylacetate. This corresponds to a yield of 81.9% of theory.







Yield
81.9%
Identifiers


|
REACTION_CXSMILES
|
CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[F-].[K+].[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:27]=1B(O)O.Br[CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39]>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1CCCC1>[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:27]=1[CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39] |f:1.2,5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
|
|
Name
|
|
|
Quantity
|
2.91 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)B(O)O
|
|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
272 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
17.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A 25 ml three-neck flask with magnetic stirrer, reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been dried over molecular sieve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
through for a few minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Still under argon, the following are now added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux in a gentle argon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then it is filtered through a little Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtercake is washed three times with 20 ml each time of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined filtrates are extracted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by shaking with 20 ml of 1 N hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is re-extracted twice with 20 ml of ethyl acetate each time
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are then washed with 20 ml of saturated aqueous NaCl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=CC=C1)C)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
